Product packaging for Benzoic acid, 5-amino-2-(octyloxy)-(Cat. No.:CAS No. 13737-93-4)

Benzoic acid, 5-amino-2-(octyloxy)-

Cat. No.: B1666660
CAS No.: 13737-93-4
M. Wt: 265.35 g/mol
InChI Key: HPWUSHVGTQVRIV-UHFFFAOYSA-N
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Description

Benzoic Acid Derivatives in Advanced Materials Research

Benzoic acid derivatives are integral to the creation of novel materials with specific functionalities. Their aromatic ring and carboxylic acid group provide a robust platform for chemical modification, enabling the design of molecules for diverse applications. For instance, certain derivatives are used as liquid crystal building blocks, contributing to the development of display technologies. tcichemicals.comresearchgate.net Others are investigated as potential inhibitors for atomic layer deposition, a crucial process in microelectronics manufacturing. mdpi.com The ability to introduce various functional groups onto the benzoic acid core allows for the fine-tuning of properties such as solubility, reactivity, and thermal stability, making these compounds highly valuable in materials science. researchgate.netnih.gov

Significance of Alkoxy and Amino Functional Groups in Organic Synthesis

The presence of alkoxy and amino functional groups on an organic molecule significantly influences its chemical behavior and potential applications. Alkoxy groups, which consist of an alkyl chain linked to an oxygen atom, can impact a compound's physical properties like boiling point and solubility. fiveable.me They are key components in the formation of ethers and esters and can alter the reactivity of the parent molecule. fiveable.mewikipedia.org

Amino groups, containing a nitrogen atom, are fundamental in organic chemistry and are known for their basicity, stemming from the lone pair of electrons on the nitrogen. solubilityofthings.com This characteristic allows them to act as proton acceptors and engage in hydrogen bonding, which can enhance solubility in polar solvents. solubilityofthings.com The reactivity of amines enables them to participate in a variety of chemical reactions, making them essential building blocks in the synthesis of many organic compounds. solubilityofthings.com

Research Scope and Focus on Benzoic acid, 5-amino-2-(octyloxy)-

This article will specifically focus on the chemical compound Benzoic acid, 5-amino-2-(octyloxy)- . The investigation will be centered on its chemical and physical properties, drawing from available scientific data. The aim is to provide a detailed and scientifically accurate overview of this particular benzoic acid derivative.

Chemical and Physical Properties of Benzoic acid, 5-amino-2-(octyloxy)-

PropertyValue
Molecular Formula C15H23NO3
Molar Mass 265.35 g/mol
Melting Point 97-99 °C
Boiling Point (Predicted) 436.0±30.0 °C
Density (Predicted) 1.088±0.06 g/cm3
CAS Number 13737-93-4 bldpharm.com

The synthesis of related benzoic acid derivatives often involves multi-step procedures. For example, the synthesis of 2-(Octyloxy)benzoic acid can be achieved by reacting 4-hydroxybenzoic acid with n-octylbromide in the presence of a base. The synthesis of 2-hydroxy-5-aminobenzoic acid can be accomplished through the Kolbe-Schmitt reaction of p-aminophenol. google.com These methods highlight the general strategies employed in the preparation of substituted benzoic acids.

The presence of both the amino and the octyloxy groups on the benzoic acid ring of the title compound suggests a molecule with a unique combination of properties. The long octyl chain of the alkoxy group would be expected to influence its solubility in nonpolar solvents, while the amino group could impart basic properties and potential for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO3 B1666660 Benzoic acid, 5-amino-2-(octyloxy)- CAS No. 13737-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13737-93-4

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

5-amino-2-octoxybenzoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(16)11-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18)

InChI Key

HPWUSHVGTQVRIV-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS No.

13737-93-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(octyloxy)-

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzoic Acid, 5 Amino 2 Octyloxy

Direct Synthesis Approaches

Direct synthesis of Benzoic acid, 5-amino-2-(octyloxy)- involves the strategic introduction of the octyloxy and amino groups onto the benzoic acid core.

Strategies for Octyloxy Group Introduction

The introduction of an octyloxy group onto a benzoic acid derivative is a critical step. One common method is the Williamson ether synthesis, where a hydroxyl group on the benzene (B151609) ring reacts with an octyl halide.

For instance, the synthesis of 2-(Octyloxy)benzoic acid can be achieved by reacting a salt of a hydroxybenzoic acid with an octyl bromide. In a typical procedure, 4-hydroxybenzoic acid is dissolved in an aqueous solution of sodium hydroxide (B78521). This solution is then added to dimethylsulfoxide, followed by the dropwise addition of n-octylbromide. After the reaction, the mixture is cooled and the product is precipitated by adding hydrochloric acid. Recrystallization from a suitable solvent like isopropanol (B130326) is then performed to purify the resulting octyloxybenzoic acid.

Table 1: Reaction Conditions for Octyloxy Group Introduction

Reactants Reagents Solvent Temperature Outcome

Amination Reactions on the Benzoic Acid Core

The introduction of an amino group onto the benzoic acid core, a process known as amination, is another key synthetic step. Direct C-H amination of arene carboxylic acids presents a significant challenge. rsc.org However, recent advancements have led to methods for ortho-selective amination. rsc.org

One such method involves the rearrangement of acyl O-hydroxylamines, which can be achieved under mild conditions without the need for precious metal catalysts. rsc.org This process is particularly effective for electron-deficient benzoic acids and directly yields valuable anthranilic acids (ortho-aminobenzoic acids). rsc.org The reaction is often facilitated by trifluoroacetic acid, with reactivity enhanced by a small amount of an iron catalyst. rsc.org

Stepwise Functionalization Pathways

A stepwise approach allows for the sequential introduction of functional groups, providing better control over the final product's structure. A plausible pathway for the synthesis of Benzoic acid, 5-amino-2-(octyloxy)- would involve starting with a precursor that already contains one of the desired functional groups.

For example, one could start with 2-hydroxy-5-nitrobenzoic acid. The hydroxyl group can be alkylated to introduce the octyloxy group, followed by the reduction of the nitro group to an amino group. The reduction of a nitro group is a common transformation in organic synthesis and can be achieved using various reducing agents, such as iron powder in an acidic medium.

Precursor Chemistry and Intermediate Reactions

The synthesis of Benzoic acid, 5-amino-2-(octyloxy)- relies heavily on the preparation and reaction of key intermediates.

Preparation of Key Benzoic Acid Intermediates

The synthesis often begins with simpler, commercially available benzoic acid derivatives. For example, 2-hydroxybenzoic acid (salicylic acid) is a common starting material. docbrown.inforsc.orgpearson.comyoutube.com The Kolbe-Schmitt reaction, which involves the reaction of phenol (B47542) with carbon dioxide under pressure in the presence of a base, is a well-established industrial process for producing 2-hydroxybenzoic acid. docbrown.info

Another important intermediate is 2-hydroxy-5-aminobenzoic acid. This can be synthesized from p-aminophenol through the Kolbe-Schmitt reaction, where p-aminophenol or its salt reacts with carbon dioxide. google.com

Derivatization of Substituted Anilines and Phenols

The derivatization of substituted anilines and phenols is a versatile strategy. For instance, 5-nitrophenol can be reacted with an octyl halide to introduce the octyloxy group, followed by reduction of the nitro group.

Similarly, the amino group of an aniline (B41778) derivative can be protected before subsequent reactions. The synthesis of p-amino benzoic acid esters, for example, can be achieved by reacting p-nitrobenzoyl chloride with an amino alcohol, followed by the reduction of the resulting nitro benzoyl ester. google.com

The acylation of aminophenols is another relevant reaction. For example, paracetamol is manufactured by acylating 4-aminophenol (B1666318) with ethanoic anhydride. docbrown.info This type of reaction highlights the possibility of modifying the amino group if necessary during the synthetic sequence.

Table 2: Key Intermediates and Their Synthesis

Intermediate Starting Material(s) Key Reaction
2-(Octyloxy)benzoic acid 4-hydroxybenzoic acid, n-octylbromide Williamson ether synthesis
2-Hydroxy-5-aminobenzoic acid p-aminophenol, Carbon dioxide Kolbe-Schmitt reaction google.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Benzoic acid
Benzoic acid, 5-amino-2-(octyloxy)-
2-(Octyloxy)benzoic acid
4-hydroxybenzoic acid
n-octylbromide
Sodium hydroxide
Dimethylsulfoxide
Hydrochloric acid
Isopropanol
Trifluoroacetic acid
2-hydroxybenzoic acid (salicylic acid)
2-hydroxy-5-nitrobenzoic acid
p-aminophenol
5-nitrophenol
p-nitrobenzoyl chloride
4-aminophenol
ethanoic anhydride

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic alternatives for the production of aromatic compounds like Benzoic acid, 5-amino-2-(octyloxy)-. While specific green chemistry studies on this exact molecule are not extensively documented, principles applied to the synthesis of related aminobenzoic acids can be extrapolated.

Use of Greener Solvents and Reagents: A significant focus in greening the synthesis of aminobenzoic acid derivatives is the replacement of hazardous organic solvents with more environmentally benign alternatives. For instance, in the reduction of nitroaromatic compounds, water has been successfully used as a solvent, which is a significant improvement over traditional volatile organic solvents. mdpi.com The use of catalysts like Raney nickel in aqueous media for the reduction of nitrosalicylic acid derivatives demonstrates a move towards greener reaction conditions. mdpi.com Furthermore, the development of biosynthesis methods, which operate in aqueous environments under mild conditions, represents a long-term goal for the sustainable production of aminobenzoic acids and their derivatives. mdpi.comrepec.orgresearchgate.netmdpi.com

Catalytic Approaches: The use of catalytic methods, particularly in the reduction step, aligns with green chemistry principles by reducing waste and improving atom economy. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for the reduction of nitro groups. google.com These catalysts can often be recovered and reused, further enhancing the green credentials of the process. Research into more sustainable and earth-abundant metal catalysts is an active area of investigation.

Biosynthesis and Renewable Feedstocks: A forward-looking green chemistry approach involves the use of biosynthetic pathways to produce aminobenzoic acids from renewable feedstocks like glucose. mdpi.comrepec.orgresearchgate.net While the direct biosynthesis of Benzoic acid, 5-amino-2-(octyloxy)- has not been reported, the enzymatic synthesis of aminobenzoic acid precursors from chorismate in the shikimate pathway highlights the potential for developing biocatalytic routes for such complex molecules. mdpi.comresearchgate.net This would significantly reduce the reliance on petroleum-based starting materials and the harsh reaction conditions associated with traditional chemical synthesis. mdpi.comrepec.org

Reaction Optimization and Yield Enhancement Studies

Optimization of Etherification: In the initial Williamson ether synthesis, the choice of base, solvent, and reaction temperature can significantly impact the yield of the 2-(octyloxy)benzoic acid intermediate. A study on a similar etherification of 4-hydroxybenzoic acid with n-octylbromide utilized sodium hydroxide as the base in a dimethylsulfoxide (DMSO) solvent system, with temperature control being critical to prevent side reactions.

Optimization of Nitration: The nitration of the 2-(octyloxy)benzoic acid intermediate is a critical step where regioselectivity and the prevention of over-nitration are paramount. The choice of nitrating agent, the ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are all crucial parameters to control. For the synthesis of related nitro-substituted benzoic acids, maintaining low temperatures (e.g., 0-5 °C) has been shown to improve the yield of the desired isomer and minimize the formation of byproducts. google.com

Optimization of Reduction: The reduction of the 5-nitro-2-(octyloxy)benzoic acid to the final product offers several avenues for optimization. The choice of reducing agent and catalyst, solvent, temperature, and pH can all affect the yield and purity of the resulting amine. For the reduction of 5-nitrosalicylic acid, studies have compared different reduction methods, including catalytic hydrogenation with Raney nickel under hydrogen pressure and reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. mdpi.com The optimization of parameters such as catalyst loading, reaction time, and temperature has been shown to lead to excellent yields. mdpi.com Adjusting the pH during the workup is also a critical step for isolating the final product in high purity. google.com

Data from Optimization Studies on a Related Reduction Reaction:

The following table summarizes the optimization of reaction conditions for the reduction of a related compound, 5-nitrosalicylic acid, to 5-aminosalicylic acid, which provides insights into the types of parameters that would be optimized for the synthesis of Benzoic acid, 5-amino-2-(octyloxy)-.

EntryCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
1Raney NickelHydrazine HydrateWaterReflux3-489
2Raney NickelHydrogen (8 atm)Water1006-889

This data is based on the reduction of 5-nitrosalicylic acid as reported in the literature and serves as an illustrative example of reaction optimization. mdpi.com

Spectroscopic and Advanced Structural Characterization of Benzoic Acid, 5 Amino 2 Octyloxy

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Benzoic acid, 5-amino-2-(octyloxy)- is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

Characteristic Band Assignments and Functional Group Identification

The primary functional groups in Benzoic acid, 5-amino-2-(octyloxy)- are the carboxylic acid (-COOH), the aromatic amine (-NH₂), the ether linkage (-O-), the alkyl chain (C-H), and the substituted benzene (B151609) ring. The expected vibrational frequencies for these groups are detailed in the table below, with predictions based on data from analogous compounds such as 5-aminosalicylic acid and other substituted benzoic acids. spectrabase.comsigmaaldrich.com

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad band due to hydrogen bonding
N-H (Amine)3500 - 3300Two sharp bands for asymmetric and symmetric stretching
C-H (Aromatic)3100 - 3000Stretching vibrations
C-H (Aliphatic)2950 - 2850Stretching vibrations of the octyl group
C=O (Carboxylic Acid)1700 - 1680Carbonyl stretch, potentially lowered by conjugation
C=C (Aromatic)1620 - 1580Ring stretching vibrations
N-H (Amine)1630 - 1560Scissoring (bending) vibration
C-O (Ether)1260 - 1200Asymmetric stretching of the aryl-alkyl ether
C-O (Carboxylic Acid)1320 - 1210Stretching vibration
O-H (Carboxylic Acid)1440 - 1395In-plane bending
O-H (Carboxylic Acid)950 - 910Out-of-plane bending

The spectrum of 5-aminosalicylic acid, a close structural analog, shows characteristic bands for the amino, hydroxyl, and carboxylic acid groups, which supports these predicted assignments. spectrabase.com The presence of the long octyloxy chain would introduce strong bands in the 2950-2850 cm⁻¹ region corresponding to the C-H stretching of the methylene (B1212753) and methyl groups.

Intermolecular Interaction Signatures

The FT-IR spectrum can also provide insights into intermolecular interactions. The broadness of the O-H stretching band of the carboxylic acid group (around 3300-2500 cm⁻¹) is a clear indication of strong intermolecular hydrogen bonding, where the carboxylic acid groups form dimers.

Furthermore, the amino group (-NH₂) can participate in hydrogen bonding, which would be reflected in the position and shape of the N-H stretching bands. In the solid state, it is likely that the amino group forms hydrogen bonds with the carboxylic acid groups of neighboring molecules, leading to a complex network of intermolecular interactions. These interactions are crucial in determining the solid-state packing and physical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of Benzoic acid, 5-amino-2-(octyloxy)- is predicted to show distinct signals for the aromatic protons, the protons of the octyloxy chain, the amine protons, and the carboxylic acid proton. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling
Carboxylic Acid (-COOH)10.0 - 12.0Singlet-
Aromatic (H-3, H-4, H-6)6.5 - 7.5Multipletortho, meta
Amine (-NH₂)3.5 - 5.0Broad Singlet-
Methylene (-OCH₂-)3.9 - 4.1TripletJ ≈ 6-7 Hz
Methylene (-CH₂-)n1.2 - 1.8Multiplet-
Methyl (-CH₃)0.8 - 0.9TripletJ ≈ 6-7 Hz

The aromatic region is expected to be complex due to the substitution pattern. The proton ortho to the carboxylic acid (H-6) would likely appear at the most downfield position in this region due to the deshielding effect of the carbonyl group. The protons on the ring will exhibit splitting patterns based on their coupling with neighboring protons (ortho and meta coupling). Data from 4-n-octyloxybenzoic acid shows the characteristic signals for the octyloxy chain, with the -OCH₂- protons appearing as a triplet around 4.0 ppm, the bulk of the methylene protons as a multiplet between 1.2 and 1.8 ppm, and the terminal methyl group as a triplet around 0.9 ppm. chemicalbook.com

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For Benzoic acid, 5-amino-2-(octyloxy)-, a total of 15 distinct signals are expected, corresponding to the 15 carbon atoms in the molecule, assuming no accidental equivalence of signals.

Carbon(s)Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)165 - 175
Aromatic (C-2)150 - 160
Aromatic (C-5)140 - 150
Aromatic (C-1)120 - 130
Aromatic (C-3, C-4, C-6)110 - 125
Methylene (-OCH₂-)65 - 75
Methylene (-CH₂-)n22 - 32
Methyl (-CH₃)~14

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the octyloxy group (C-2) and the carbon bearing the amino group (C-5) are expected to be significantly shifted. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum. The aliphatic carbons of the octyloxy chain will have characteristic shifts in the upfield region of the spectrum. docbrown.inforesearchgate.net

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons in the aromatic ring and between the protons of the octyloxy chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the -OCH₂- group would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, correlations would be expected between the -OCH₂- protons and the aromatic carbon C-2, and between the aromatic protons and the carbonyl carbon of the carboxylic acid.

While specific experimental data for these advanced NMR techniques on Benzoic acid, 5-amino-2-(octyloxy)- is not publicly available, their application would be standard procedure in the full structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For Benzoic acid, 5-amino-2-(octyloxy)-, the expected monoisotopic mass is 279.1521 g/mol . Electrospray ionization (ESI) is a common technique used for such molecules, often yielding the protonated molecular ion [M+H]⁺ at m/z 280.

The fragmentation pattern in MS/MS analysis provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the octyl chain: A significant fragmentation event would be the cleavage of the ether bond, resulting in the loss of the C8H17 radical or C8H16 (octene), leading to characteristic fragment ions.

Decarboxylation: The loss of the carboxyl group (–COOH) as CO2 (44 Da) is a common fragmentation for benzoic acid derivatives.

Cleavage of the ether bond: Scission at the C-O bond of the ether linkage can produce distinct fragments corresponding to the octyloxy group and the remaining aminobenzoic acid structure.

These fragmentation patterns allow for the unambiguous confirmation of the compound's constituent parts: the aminobenzoic acid core and the octyloxy side chain.

Table 1: Predicted Mass Spectrometric Data for Benzoic acid, 5-amino-2-(octyloxy)-

Parameter Value Description
Molecular Formula C15H23NO3The elemental composition of the compound.
Monoisotopic Mass 279.1521 uThe exact mass of the most abundant isotope configuration.
Nominal Mass 279 uThe integer mass of the most abundant isotope configuration.
Predicted [M+H]⁺ Ion m/z 280.1594The mass-to-charge ratio of the protonated molecule, commonly observed in ESI-MS.
Predicted [M-H]⁻ Ion m/z 278.1449The mass-to-charge ratio of the deprotonated molecule, observable in negative ion mode.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of Benzoic acid, 5-amino-2-(octyloxy)- is dictated by the chromophores present in its structure: the benzene ring, the amino group (–NH2), the carboxyl group (–COOH), and the octyloxy group (–OC8H17).

The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the attached substituents. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the absorption intensity. The octyloxy group, also an electron-donating group, further influences the electronic transitions.

The primary electronic transitions observed are typically:

π → π* transitions: Occurring within the aromatic ring, these are usually the most intense absorptions. The presence of electron-donating groups like –NH2 and –OC8H17 shifts these transitions to longer wavelengths compared to unsubstituted benzene.

n → π* transitions: These transitions involve the non-bonding electrons on the oxygen atoms of the carboxyl and ether groups, and the nitrogen of the amino group. They are generally of lower intensity and may be observed as shoulders on the main absorption bands.

The solvent used for analysis can also influence the position and intensity of absorption bands due to solvatochromic effects.

Table 2: Typical UV-Visible Absorption Data for Substituted Benzenes

Chromophore System Typical λmax (nm) Transition Type Notes
Benzene~254π → πReference compound.
Aniline (B41778) (Aminobenzene)~230, ~280π → πAmino group causes a significant red shift.
Benzoic Acid~230, ~273π → πCarboxyl group modifies the spectrum.
Benzoic acid, 5-amino-2-(octyloxy)- Expected >280 nmπ → πThe combination of strong auxochromes (amino, octyloxy) is expected to cause a substantial bathochromic shift.

X-ray Diffraction (XRD) Studies for Crystalline Architectures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, a high-quality, single crystal of Benzoic acid, 5-amino-2-(octyloxy)- is required. The crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

This analysis would reveal:

The precise spatial coordinates of each non-hydrogen atom in the molecule.

The conformation of the flexible octyloxy chain.

The planarity of the benzene ring and the orientation of the substituent groups.

Intramolecular hydrogen bonding, for instance, between the carboxyl group and the adjacent ether oxygen.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. The study of polymorphism in Benzoic acid, 5-amino-2-(octyloxy)- would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by powder or single-crystal XRD.

The crystal packing is determined by a balance of intermolecular forces, including:

Hydrogen Bonding: The primary interaction governing the packing of this molecule would be hydrogen bonds between the carboxyl groups of adjacent molecules, often forming classic carboxylic acid dimers. The amino group also acts as a hydrogen bond donor.

Van der Waals Forces: The long, aliphatic octyloxy chains would interact via weaker van der Waals forces, likely leading to segregated hydrophobic and hydrophilic regions within the crystal lattice.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Computational Chemistry Investigations of Benzoic Acid, 5 Amino 2 Octyloxy

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researching.cnresearching.cn DFT calculations are employed to determine the ground-state properties of "Benzoic acid, 5-amino-2-(octyloxy)-" by approximating the complex many-electron problem to one based on the spatially dependent electron density. researching.cnresearching.cn Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly used for such investigations on related organic molecules. researchgate.netnih.gov These calculations form the foundation for understanding the molecule's geometry, stability, and reactivity.

Before its properties can be accurately predicted, the most stable three-dimensional arrangement of atoms in "Benzoic acid, 5-amino-2-(octyloxy)-", its equilibrium geometry, must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. For a flexible molecule like this, with its rotatable octyloxy chain, multiple conformations may exist as local minima on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid Analogue

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N1.402--
C-O (ether)1.365--
C=O (acid)1.215--
C-O-H (acid)1.358--
C-N-H-112.5-
C-O-C-118.0-
O=C-O-H--~180
C-C-O-C (ether)--Variable

Note: This table presents typical values for substituted benzoic acids based on DFT studies of analogous compounds. The actual values for "Benzoic acid, 5-amino-2-(octyloxy)-" would require specific calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. wikipedia.orgschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For "Benzoic acid, 5-amino-2-(octyloxy)-", the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the aromatic system. nih.gov DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. This information is vital for predicting how the molecule might interact with other chemical species and how it will respond to electronic excitation. schrodinger.com

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an Aminobenzoic Acid Analogue

OrbitalEnergy (eV)
HOMO-5.89
LUMO-0.88
HOMO-LUMO Gap (ΔE) 5.01

Note: These values are illustrative, based on published data for p-aminobenzoic acid, and serve as an example of the data obtained from DFT calculations. nih.gov The specific values for "Benzoic acid, 5-amino-2-(octyloxy)-" would be influenced by the octyloxy substituent.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. uni-muenchen.de

For "Benzoic acid, 5-amino-2-(octyloxy)-", the MEP map would reveal distinct regions of charge. researchgate.net The area around the oxygen atoms of the carboxylic acid group would be colored red, indicating a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond donation. wuxiapptec.comyoutube.com Conversely, the region around the hydrogen atom of the carboxylic acid and the hydrogens of the amino group would be colored blue, signifying a positive potential and susceptibility to nucleophilic attack. youtube.com The octyloxy chain, being largely nonpolar, would be represented by green or yellow, indicating a neutral potential. youtube.com The MEP map thus provides a clear, intuitive picture of the molecule's reactive sites. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.org A key aspect of NBO analysis is the examination of "delocalization" or "hyperconjugation" effects, which are quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgwisc.edu This energy measures the stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. materialsciencejournal.orgwisc.edu

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in a Related Molecule

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(O) (ether)σ(C-N)~1.5
n(N)π(C=C) (ring)~40-50
π(C=C) (ring)π*(C=O)~15-20

Note: This table provides hypothetical E(2) values based on NBO analyses of similar functionalized aromatic systems to illustrate the type of stabilizing interactions that would be investigated.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To understand how "Benzoic acid, 5-amino-2-(octyloxy)-" interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. youtube.com This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths, which determine the features of a molecule's UV-visible absorption spectrum. nih.govnih.gov

The calculations would predict the wavelengths of light the molecule absorbs most strongly and the nature of the corresponding electronic transitions. For this compound, transitions are expected to be of the π-π* and n-π* type, primarily involving the promotion of electrons from orbitals associated with the phenyl ring and amino group to anti-bonding orbitals of the ring and carboxylic acid group. acs.org The results of TD-DFT calculations are crucial for predicting the color of the compound and for applications in areas such as dye design and photochemistry. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations

For "Benzoic acid, 5-amino-2-(octyloxy)-", which has amphiphilic character due to its polar head (benzoic acid) and nonpolar tail (octyloxy chain), MD simulations would be invaluable. aps.org Simulations could be performed to study its behavior in different solvents, its tendency to aggregate or form micelles in aqueous solution, or its interaction with biological membranes. aip.orgaip.org By simulating the molecule's movements and interactions over nanoseconds or longer, MD provides insights into its macroscopic properties and behavior in realistic environments. riverpublishers.com

Quantum Chemical Modeling of Intermolecular Interactions

The molecular structure of Benzoic acid, 5-amino-2-(octyloxy)-, featuring a carboxylic acid group, an amino group, and an octyloxy group attached to a benzene (B151609) ring, allows for a variety of intermolecular interactions that can be modeled using quantum chemical methods. These non-covalent interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and crystal structure.

Theoretical studies on similar substituted benzoic acids provide a framework for understanding the potential interactions of Benzoic acid, 5-amino-2-(octyloxy)-. The primary intermolecular interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of strong, cyclic dimers where two molecules are held together by two O-H···O=C hydrogen bonds. researchgate.netscispace.com The presence of both an electron-donating amino group and an alkoxy group is expected to influence the strength of these hydrogen bonds. Research on 4-substituted benzoic acids has shown that electron-releasing groups, such as an amino group, tend to increase the stability of hydrogen-bonded dimers. researchgate.net This is attributed to an increase in the electron density on the carbonyl oxygen, making it a stronger hydrogen bond acceptor.

Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netscispace.com For analogous systems, NBO analysis confirms the charge transfer from the lone pair of the hydroxyl oxygen of one molecule to the antibonding σ* orbital of the O-H group of the other molecule in the dimer, a hallmark of hydrogen bonding.

Role of the Octyloxy Group: The long, flexible octyloxy chain introduces van der Waals interactions as a significant intermolecular force. These interactions between the alkyl chains of neighboring molecules will play a crucial role in the packing of the molecules in the solid state. Furthermore, the alkoxy group itself can act as a weak hydrogen bond acceptor. mdpi.com

The interplay between these different types of interactions can be complex. In polar solvents, the formation of hydrogen-bonded dimers may be disrupted in favor of interactions with the solvent molecules. ucl.ac.uk Molecular dynamics simulations of similar substituted benzoic acids in various solvents have shown that in apolar solvents, hydrogen-bonded dimers are the predominant species, while in polar, hydrogen-bond-accepting solvents, π-π stacked associates can be favored. acs.orgucl.ac.uk

A summary of the likely intermolecular interactions and their contributing functional groups is presented in Table 1.

Interaction TypeContributing Functional GroupsTheoretical Investigation MethodExpected Significance
Hydrogen BondingCarboxylic acid (-COOH), Amino (-NH2)DFT, MP2, NBO AnalysisHigh
π-π StackingBenzene RingDFT, Molecular DynamicsModerate
Van der WaalsOctyloxy chain (-O(CH2)7CH3)Molecular DynamicsModerate to High

Structure-Property Relationship Elucidation through Theoretical Methods

Theoretical methods are invaluable for establishing relationships between the molecular structure of Benzoic acid, 5-amino-2-(octyloxy)- and its macroscopic properties. By systematically modifying the structure in silico, one can predict how changes will affect its chemical behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute various molecular descriptors that quantify these effects. sciencepublishinggroup.com These descriptors include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, are key indicators of chemical reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-donating substituents are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). sciencepublishinggroup.com For Benzoic acid, 5-amino-2-(octyloxy)-, the MEP would likely show negative potential around the carbonyl oxygen and the amino nitrogen, and a positive potential around the acidic proton.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. sciencepublishinggroup.comresearchgate.net

A hypothetical comparison of calculated electronic properties for benzoic acid and a substituted aminobenzoic acid is presented in Table 2 to illustrate the expected influence of the amino substituent.

PropertyBenzoic Acid (Hypothetical)4-Aminobenzoic Acid (Analog) researchgate.netExpected Trend for 5-amino-2-(octyloxy)benzoic acid
HOMO Energy (eV)-7.5-6.2Increased (less negative)
LUMO Energy (eV)-1.8-1.5Slightly altered
HOMO-LUMO Gap (eV)5.74.7Decreased
Chemical Hardness (η)2.852.35Decreased
Electrophilicity Index (ω)1.952.05Increased

Quantitative Structure-Activity Relationships (QSAR): While not directly related to the chemical compound itself, QSAR methodologies use computational descriptors to correlate the structure of a series of compounds with their biological activity or a specific physical property. sciencepublishinggroup.com For a class of compounds like substituted benzoic acids, a QSAR model could be developed to predict properties such as acidity (pKa) or biological interactions based on calculated parameters like electronic properties, steric factors, and hydrophobicity. The octyloxy chain would significantly increase the lipophilicity of the molecule, a key parameter in such models.

The length of the alkoxy chain is also a critical structural feature. Studies on other p-alkoxy substituted aromatic systems have shown that increasing the chain length can have non-linear effects on physical properties like melting point, and may not significantly alter electronic properties related to the aromatic system itself. rsc.org

Mesomorphic Behavior and Liquid Crystalline Systems Involving Benzoic Acid, 5 Amino 2 Octyloxy

Thermotropic Liquid Crystalline Phase Transitions

The thermal behavior of Benzoic acid, 5-amino-2-(octyloxy)- is anticipated to show a rich polymorphism, a characteristic trait of the alkyloxybenzoic acid family. The specific phases and transition temperatures are dictated by the delicate balance of intermolecular forces.

The nematic phase is the highest temperature and least ordered mesophase, characterized by long-range orientational order of the molecules but no long-range positional order. This phase possesses fluidity, with molecules capable of moving past one another while maintaining a generally parallel alignment.

Many alkyloxybenzoic acids are known to form a nematic phase. conicet.gov.arnih.govarxiv.org For the closely related isomer, 4-(octyloxy)benzoic acid (8OBA) , a nematic phase is well-documented. It typically appears upon heating from a smectic phase and persists over a significant temperature range before the material transitions into an isotropic liquid. conicet.gov.arsigmaaldrich.com The nematic phase of 8OBA has been identified by its characteristic marbled or schlieren textures under polarizing optical microscopy. ijirset.com The nematic to isotropic liquid transition temperature (TN-I) is a key parameter indicating the stability of the nematic phase. In supramolecular complexes, the nematic phase range can be influenced by the structure of the constituent molecules.

The Smectic A (SmA) phase exhibits a higher degree of order than the nematic phase. In this phase, the rod-like molecules are arranged in layers, with the average molecular long axis, known as the director, oriented perpendicular to the layer planes. While there is positional order in one dimension (layering), the arrangement within the layers is liquid-like.

Based on the available research, a Smectic A phase is not prominently reported for 4-(octyloxy)benzoic acid (8OBA) , which typically shows a direct transition from a Smectic C phase to a nematic phase. conicet.gov.arsigmaaldrich.comijirset.com The absence of a SmA phase in this and other homologues can be attributed to the specific molecular geometry and intermolecular interactions that favor a tilted smectic arrangement.

The Smectic C (SmC) phase is structurally similar to the SmA phase, with molecules organized into layers. However, in the SmC phase, the molecular director is tilted at a finite angle with respect to the layer normal. This tilt is a key characteristic of the SmC phase and gives rise to unique optical properties.

The 4-(octyloxy)benzoic acid (8OBA) isomer is a well-known example of a compound exhibiting a SmC phase. conicet.gov.arsigmaaldrich.comijirset.com This phase is typically observed at temperatures between the crystalline solid and the nematic phase. For instance, upon heating, 8OBA transitions from a crystalline state to the SmC phase, which then transforms into the nematic phase at a higher temperature. sigmaaldrich.comijirset.com The SmC phase in this compound is often identified by its characteristic schlieren texture. ijirset.com Studies on the homologous series of 4,n-alkyloxybenzoic acids show that those with alkoxy chains containing seven to thirteen carbon atoms consistently display both Smectic C and nematic phases. arxiv.org

Table 1: Phase Transition Temperatures of 4-(octyloxy)benzoic acid (8OBA) from Various Sources.
TransitionTemperature (°C) - Source sigmaaldrich.comTemperature (°C) - Source conicet.gov.arTemperature (°C) - Source ijirset.com
Crystalline to Smectic C (Cr-SmC)10110197.8
Smectic C to Nematic (SmC-N)108108101.9
Nematic to Isotropic (N-I)147147147.5

Beyond the more common SmA and SmC phases, liquid crystalline materials can form a variety of other, more highly ordered smectic phases at lower temperatures. These phases are distinguished by different degrees of in-plane positional ordering and/or different stacking arrangements of the layers.

For example, hydrogen-bonded complexes involving 4-(octyloxy)benzoic acid (8OBA) have been shown to exhibit an induced Smectic G (SmG) phase upon cooling. ijirset.com The SmG phase is a more ordered tilted smectic phase that displays a characteristic mosaic-like texture. ijirset.com In other systems, such as complexes of p-n-alkyloxy benzoic acids, a Smectic F phase has been identified. researchgate.net The formation of these more complex smectic phases highlights the rich mesomorphic behavior achievable through molecular engineering and supramolecular assembly.

Influence of Molecular Structure on Mesophase Formation

The specific architecture of a molecule is the primary determinant of its ability to form liquid crystalline phases. Factors such as the rigidity of the molecular core, the length and flexibility of terminal chains, and the presence of specific functional groups all play a crucial role.

The length of the alkoxy chain is a critical parameter in dictating the mesomorphic properties of alkyloxybenzoic acids. researchgate.netresearchgate.netsemanticscholar.org Altering the number of carbon atoms in the chain systematically modifies the balance between core-core and chain-chain interactions, leading to predictable trends in phase behavior.

Promotion of Smectic Phases: A general trend observed is that increasing the length of the alkoxy chain tends to stabilize more ordered mesophases. researchgate.net Longer chains promote stronger intermolecular van der Waals forces, which favor the formation of layered smectic structures over the less-ordered nematic phase. For example, in the 4,n-alkyloxybenzoic acid series, smectic phases are typically observed for homologues where the chain length n is seven or greater, whereas shorter-chain homologues may only exhibit a nematic phase. arxiv.org

Odd-Even Effect: A distinct "odd-even" effect is often seen in homologous series of liquid crystals. researchgate.net Compounds with an even number of carbon atoms in their alkoxy chains tend to have higher clearing temperatures (nematic-isotropic transition) and different phase transition behaviors compared to their odd-numbered counterparts. This effect is attributed to differences in molecular geometry and packing efficiency, as the orientation of the terminal carbon-carbon bond relative to the molecular core alternates with the parity of the chain length.

Mesophase Range: The length of the alkoxy chain also influences the temperature range over which a particular mesophase is stable. For a series of N-salicylidene-p-n-alkoxyanilines (NAOH), the derivative with an octyloxy chain (eight carbons) was found to exhibit the widest mesophase temperature range upon cooling. researchgate.net

Table 2: Effect of Alkoxy Chain Length on the Mesophase Range of N-salicylidene-p-n-alkoxyanilines (NAOH) on Cooling. Data derived from researchgate.net.
CompoundNumber of Carbons in Alkoxy ChainApproximate Mesophase Range (°C)
NAOH33~30
NAOH44~43
NAOH55~40
NAOH66~53
NAOH77~50
NAOH8858
NAOH1010~55

Supramolecular Liquid Crystal Assemblies

The formation of supramolecular structures, particularly through hydrogen bonding, is a cornerstone of the liquid crystalline behavior of benzoic acid derivatives.

Hydrogen Bonding Interactions in Liquid Crystalline Systems

Typically, benzoic acids form dimers through hydrogen bonds between their carboxylic acid groups. These dimeric structures create a more elongated, rod-like shape that is conducive to the formation of nematic and smectic liquid crystal phases. The presence of an amino group in Benzoic acid, 5-amino-2-(octyloxy)- could potentially introduce additional hydrogen bonding pathways, either competing with or reinforcing the carboxylic acid dimerization. This could lead to more complex supramolecular assemblies and, consequently, different mesomorphic behaviors compared to simpler alkoxybenzoic acids. The interplay between the donor and acceptor capabilities of the amino and carboxylic acid groups would be a critical area for investigation.

Binary and Multicomponent Liquid Crystal Systems

Benzoic acid derivatives are often used in mixtures to create liquid crystalline materials with specific properties, such as a broader temperature range for the mesophase. The introduction of Benzoic acid, 5-amino-2-(octyloxy)- into a binary or multicomponent system could lead to the induction or suppression of certain mesophases due to specific molecular interactions with the other components. The unique electronic and steric profile of this compound could result in interesting phase behaviors when mixed with other liquid crystals. However, no studies on such binary or multicomponent systems involving this specific compound have been reported.

Techniques for Mesophase Investigation

The characterization of liquid crystalline materials relies on a suite of analytical techniques to identify mesophases and determine their transition temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental tool for detecting the phase transitions of a material by measuring the heat flow associated with changes in its physical state. A DSC thermogram of a liquid crystalline material typically shows distinct peaks corresponding to the transitions between crystalline, smectic, nematic, and isotropic liquid phases. For Benzoic acid, 5-amino-2-(octyloxy)-, a DSC analysis would be essential to determine its melting point and the temperatures of any subsequent mesophase transitions. At present, no such DSC data is available in the scientific literature.

Polarized Optical Microscopy (POM) for Mesophase Texture Identification

Polarized Optical Microscopy (POM) is a crucial technique for identifying the specific type of liquid crystal phase by observing the characteristic optical textures that form as the material is heated and cooled. Different mesophases, such as nematic, smectic A, and smectic C, exhibit unique textures under polarized light. The analysis of these textures allows for the unambiguous identification of the mesophases present. As with DSC data, there are no published POM studies for Benzoic acid, 5-amino-2-(octyloxy)-, leaving its potential mesophases uncharacterized.

Information Unvailable for Benzoic acid, 5-amino-2-(octyloxy)-

Extensive research has been conducted to gather specific data on the mesomorphic behavior, phase diagram construction, and thermodynamic properties of the chemical compound Benzoic acid, 5-amino-2-(octyloxy)- . Despite a thorough search of available scientific literature and databases, no experimental data or research findings directly pertaining to this specific compound could be located.

The investigation included targeted searches for phase transition temperatures, enthalpy changes associated with liquid crystalline phase transitions, and data suitable for the construction of phase diagrams. However, the search results did not yield any studies focused on "Benzoic acid, 5-amino-2-(octyloxy)-".

While information is available for structurally related compounds, such as 4-(octyloxy)benzoic acid, the strict requirement to focus solely on "Benzoic acid, 5-amino-2-(octyloxy)-" prevents the inclusion of this analogous data. The mesomorphic properties of benzoic acid derivatives are highly dependent on the substitution pattern on the benzene (B151609) ring and the nature of the alkyl chain. Therefore, data from related molecules cannot be reliably extrapolated to the target compound.

Techniques such as Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are standard methods for characterizing the thermodynamic and mesomorphic properties of liquid crystals. researchgate.netnih.gov These methods allow for the determination of transition temperatures, enthalpies, and entropies of phase transitions, which are crucial for constructing phase diagrams and understanding the thermodynamic aspects of mesomorphism. researchgate.netumsl.edu However, no published studies employing these techniques on "Benzoic acid, 5-amino-2-(octyloxy)-" were found.

Given the absence of any specific data for "Benzoic acid, 5-amino-2-(octyloxy)-" in the public domain, it is not possible to provide the requested detailed article, including data tables on its mesomorphic behavior and thermodynamic aspects.

Derivatization and Functional Material Precursors of Benzoic Acid, 5 Amino 2 Octyloxy

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction that involves the combination of a carboxylic acid with an alcohol to form an ester and water. iajpr.comyoutube.com This process is crucial for synthesizing a variety of ester derivatives of Benzoic acid, 5-amino-2-(octyloxy)-. The reaction is typically catalyzed by an acid and offers a way to modify the compound's properties for specific applications. iajpr.comyoutube.com

The esterification of benzoic acid derivatives can lead to the formation of compounds with applications in various fields, including pharmaceuticals and materials science. iajpr.com For instance, octyl salicylate, an ester of salicylic (B10762653) acid, is used in sunscreens. nih.gov While not a direct derivative of the title compound, it illustrates the utility of esterifying substituted benzoic acids. The presence of the long octyloxy chain in Benzoic acid, 5-amino-2-(octyloxy)- suggests that its esters could exhibit interesting physical properties, such as liquid crystallinity.

Compound NameReactantCatalystPotential Application
Octyl 5-amino-2-(octyloxy)benzoate1-OctanolAcid catalystLiquid crystals, functional fluids
Methyl 5-amino-2-(octyloxy)benzoateMethanolAcid catalystIntermediate for further synthesis
Ethyl 5-amino-2-(octyloxy)benzoateEthanolAcid catalystIntermediate for further synthesis

Amidation Reactions and Amide Derivatives

Amidation reactions involve the formation of an amide bond between a carboxylic acid and an amine. These reactions are essential for synthesizing a variety of amide derivatives from Benzoic acid, 5-amino-2-(octyloxy)-. One example of a related amide is Benzamide, 5-amino-2-(octyloxy)-N-(2-pyrimidinyl)-, which highlights the potential for creating complex molecules with specific functionalities. uni.lu The synthesis of such amides can be achieved using coupling reagents like DMT/NMM/TsO−. nih.gov

The resulting amide derivatives can have a range of applications. For example, some amide derivatives have shown potential as anti-proliferative agents against cancer cell lines. mdpi.com The specific properties of the amide derivatives of Benzoic acid, 5-amino-2-(octyloxy)- would depend on the nature of the amine used in the reaction.

Derivative NameAmine ReactantPotential Characteristics
N-Alkyl-5-amino-2-(octyloxy)benzamideAlkylamineModified solubility and biological activity
N-Aryl-5-amino-2-(octyloxy)benzamideAniline (B41778) derivativePotentially enhanced electronic properties
5-amino-2-(octyloxy)-N-(2-pyrimidinyl)benzamide2-AminopyrimidineSpecific biological or material properties uni.lu

Formation of Hydrazide Derivatives

The reaction of benzoic acid derivatives with hydrazine (B178648) hydrate (B1144303) can yield benzohydrazide (B10538) derivatives. biointerfaceresearch.com These compounds can serve as intermediates in the synthesis of more complex molecules with potential biological activities. For example, some benzohydrazide derivatives have been investigated for their fungicidal, insecticidal, and nematicidal properties. biointerfaceresearch.com The synthesis of 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been achieved through both conventional and microwave-assisted methods, with the latter being more environmentally friendly. rsc.org

The formation of hydrazide derivatives from Benzoic acid, 5-amino-2-(octyloxy)- would introduce a reactive hydrazide group, opening up possibilities for further functionalization and the development of novel compounds.

Hydrazide DerivativeSynthesis MethodPotential Application
5-amino-2-(octyloxy)benzohydrazideReaction with hydrazine hydrateIntermediate for synthesis of bioactive compounds biointerfaceresearch.com

Schiff Base Formation and Metal Complexation

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemrj.orgrroij.comrjptonline.org The amino group of Benzoic acid, 5-amino-2-(octyloxy)- can react with various aldehydes and ketones to form a wide array of Schiff bases. These compounds are known for their diverse applications, including in coordination chemistry as ligands for metal ions. researchgate.net

The resulting Schiff base metal complexes have been extensively studied due to their interesting physicochemical properties and potential applications in various fields, including catalysis and medicine. science.goviosrjournals.orgnih.gov The coordination of the Schiff base to a metal ion can enhance its biological activity. researchgate.net The specific geometry and properties of the metal complexes depend on both the Schiff base ligand and the metal ion. researchgate.net

Schiff Base Reactant (Aldehyde/Ketone)Resulting Schiff BasePotential Metal for ComplexationPotential Complex Geometry
Salicylaldehyde2-(((4-carboxy-3-(octyloxy)phenyl)imino)methyl)phenolCu(II), Ni(II), Co(II), Zn(II)Tetrahedral, Octahedral researchgate.net
4-(N,N-dimethylamino)benzaldehyde5-amino-2-(octyloxy)-N-(4-(dimethylamino)benzylidene)anilineMn(II)Tetrahedral chemrj.org
3-Hydroxy benzaldehyde3-hydroxy-4-((3-hydroxybenzylidene)amino)benzoic acid derivativeNi(II), Zn(II)Not specified semanticscholar.org

Azo Compound Synthesis

Azo compounds, characterized by the -N=N- functional group, are synthesized through the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nih.govnih.gov The amino group of Benzoic acid, 5-amino-2-(octyloxy)- can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes have found applications in various industries, including textiles and printing. nih.gov

The synthesis of azo dyes from aminobenzoic acid derivatives can result in compounds with interesting properties, such as antibacterial and anti-virulence activities. nih.gov The specific color and properties of the resulting azo dye depend on the nature of both the diazonium salt and the coupling component.

Coupling ComponentResulting Azo CompoundPotential Application
Phenol (B47542)4-hydroxy-5-((4-carboxy-3-(octyloxy)phenyl)diazenyl)benzoic acidDyes and pigments
N,N-dimethylaniline4-((4-(dimethylamino)phenyl)diazenyl)-5-(octyloxy)benzoic acidDyes with specific color properties
2-Naphthol4-((4-carboxy-3-(octyloxy)phenyl)diazenyl)-1-hydroxynaphthalene-2-carboxylic acidFunctional dyes

Polymeric Salt Formation with Amine-Containing Polymers

Benzoic acid, 5-amino-2-(octyloxy)- can form polymeric salts through ionic interactions with amine-containing polymers. scielo.org.mxresearchgate.net This process involves the transfer of a proton from the carboxylic acid group to the amine groups of the polymer, resulting in a salt linkage. These polymeric salts can exhibit interesting morphologies and properties, including liquid crystalline phases. scielo.org.mxresearchgate.net

The stability and properties of these polymeric salts are influenced by the structure of both the benzoic acid derivative and the polymer. scielo.org.mx For instance, benzoic acids with long substituents, such as the octyloxy group, can form stable polymeric salts with polymers like poly(dimethylaminopropyl methacrylamide) grafted onto polyethylene (B3416737) films. scielo.org.mx

Amine-Containing PolymerResulting Polymeric SaltObserved Properties
Poly(dimethylaminopropyl methacrylamide) grafted on polyethylenePolymeric salt of Benzoic acid, 5-amino-2-(octyloxy)-Mesophase (liquid crystalline) behavior scielo.org.mx
Poly(N,N-dimethylaminoethyl methacrylate)Polymeric salt of Benzoic acid, 5-amino-2-(octyloxy)-Formation of interesting morphologies researchgate.net

Other Novel Functional Group Introductions

Beyond the common derivatizations, Benzoic acid, 5-amino-2-(octyloxy)- can undergo other reactions to introduce novel functional groups, further expanding its utility as a precursor for functional materials. These reactions can target the amino group, the carboxylic acid group, or the aromatic ring.

For example, the amino group can be a starting point for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be converted to other functionalities, and the aromatic ring can undergo electrophilic substitution reactions. These modifications can lead to the creation of novel compounds with unique properties and potential applications in materials science and medicinal chemistry.

Reaction TypeReagentIntroduced Functional GroupPotential Application
Acylation of amino groupAcetyl chlorideAcetamido groupModified biological activity
Synthesis of pyrazole (B372694) derivativesβ-KetonitrilesPyrazole ringBiologically active compounds nih.gov
Nitration of aromatic ringNitrating agentNitro groupIntermediate for further synthesis

Advanced Applications and Future Research Directions

Optoelectronic Device Integration and Performance

While direct integration of 5-amino-2-(octyloxy)benzoic acid itself into optoelectronic devices is not extensively documented in the provided search results, its derivatives and related aminobenzoic acid structures show significant promise in this arena. The core structure is a valuable building block for creating more complex molecules with tailored optoelectronic properties. For instance, derivatives of aminobenzoic acid are investigated for their potential in creating materials for organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The amino and carboxylic acid groups provide reactive sites for further chemical modification, allowing for the fine-tuning of electronic properties necessary for device performance. The octyloxy chain can enhance solubility in organic solvents, a crucial factor for solution-based processing of thin films for electronic devices.

Functional Materials Development

5-Amino-2-(octyloxy)benzoic acid is a key intermediate in the development of a variety of functional materials. bldpharm.com Its bifunctional nature, with reactive amino and carboxylic acid groups, allows it to be incorporated into polymers and other macromolecules. researchgate.net The long octyloxy chain can impart liquid crystalline properties to the resulting materials. redalyc.org Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals, and they are essential components in display technologies. rdd.edu.iqtubitak.gov.tr The ability to form polymeric salts with amine-containing polymers has been demonstrated with related octyloxy benzoic acids, leading to the creation of novel materials with mesophases (liquid crystalline phases). redalyc.org These materials are of interest for applications where a combination of polymeric properties and liquid crystalline behavior is desired.

Role in Supramolecular Chemistry and Self-Assembly

The molecular structure of 5-amino-2-(octyloxy)benzoic acid is inherently suited for participation in supramolecular chemistry and self-assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers and other extended networks. researchgate.net The amino group can also participate in hydrogen bonding. ustc.edu.cnrsc.org These non-covalent interactions, along with π–π stacking of the benzene (B151609) rings and van der Waals interactions of the octyloxy chains, can drive the self-assembly of these molecules into ordered nanostructures. beilstein-journals.org The principles of self-assembly are fundamental to the "bottom-up" approach in nanotechnology, where complex functional systems are built from molecular components. beilstein-journals.orgrsc.org The study of how molecules like 5-amino-2-(octyloxy)benzoic acid self-assemble provides insights into creating novel materials with controlled architectures and functionalities. rsc.org

Potential as Intermediates in Complex Molecule Synthesis

The primary role of 5-amino-2-(octyloxy)benzoic acid in many research and industrial applications is as a versatile intermediate for the synthesis of more complex molecules. bldpharm.com Its reactive functional groups allow for a wide range of chemical transformations. The amino group can be acylated, alkylated, or diazotized to introduce various functionalities. mdpi.com The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for building larger molecular architectures. researchgate.net This versatility makes it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. For example, similar aminobenzoic acid derivatives are used as starting points for synthesizing compounds with potential biological activity. mdpi.comresearchgate.net

Theoretical Predictions and Experimental Validation for Novel Properties

Computational chemistry plays a significant role in predicting the properties of molecules like 5-amino-2-(octyloxy)benzoic acid and its derivatives, guiding experimental work. scielo.org.za Density Functional Theory (DFT) and other computational methods can be used to calculate a variety of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. researchgate.netbohrium.com For instance, theoretical studies on similar benzoic acid derivatives have been used to predict their antioxidant activity by calculating parameters like bond dissociation energies and ionization potentials. scielo.org.zapreprints.org These theoretical predictions can then be validated through experimental measurements. Computational tools are also employed to predict pharmacokinetic and toxicological properties of related compounds, aiding in the design of new molecules with desired biological activities and safety profiles. nih.govresearchgate.net

Design Principles for Tailoring Mesomorphic Properties and Material Response

The design of molecules with specific liquid crystalline (mesomorphic) properties is a key area of materials science. For molecules like 5-amino-2-(octyloxy)benzoic acid, the structure-property relationship is crucial for tailoring their mesomorphic behavior. The length and branching of the alkyl chain (the octyloxy group in this case) significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. redalyc.orglew.ro The nature and position of substituents on the aromatic ring also play a critical role. By systematically modifying the molecular structure, researchers can control the self-assembly process and, consequently, the macroscopic properties of the material. For example, the introduction of different functional groups can alter the strength and directionality of intermolecular interactions, leading to different liquid crystalline phases. rdd.edu.iq Understanding these design principles is essential for creating new liquid crystal materials for advanced applications. tubitak.gov.tr

Physicochemical Properties of Benzoic acid, 5-amino-2-(octyloxy)-

PropertyValue
Molecular FormulaC15H23NO3
Molar Mass265.35 g/mol
Melting Point97-99 °C
Boiling Point436.0±30.0 °C (Predicted)
Density1.088±0.06 g/cm³ (Predicted)

(Data sourced from reference )

Q & A

Basic Question: What are the recommended methodologies for synthesizing 5-amino-2-(octyloxy)benzoic acid?

Methodological Answer:
Synthesis typically involves introducing the amino and octyloxy groups onto the benzoic acid backbone. A plausible route includes:

  • Step 1: Protect the amino group (e.g., using tert-butoxycarbonyl (Boc) protection) to prevent side reactions during alkylation .
  • Step 2: Alkylation of the hydroxyl group at the 2-position via nucleophilic substitution with octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Deprotection of the amino group using trifluoroacetic acid (TFA) .
  • Step 4: Purification via column chromatography (silica gel, gradient elution) and recrystallization.
    Validation: Confirm structure using NMR (¹H/¹³C) and LC-MS .

Basic Question: How can researchers characterize the purity and structural integrity of 5-amino-2-(octyloxy)benzoic acid?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (0.1% formic acid). Compare retention times against a certified standard .
  • Structural Confirmation:
    • NMR Spectroscopy: Assign peaks for the aromatic protons (5-position amino group), octyloxy chain (δ ~1.2–1.6 ppm), and carboxylic acid proton (δ ~12 ppm) .
    • High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
      Note: Cross-reference spectral data with computational predictions (e.g., ACD/Labs) if experimental databases lack entries .

Advanced Question: What experimental designs are critical for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the octyloxy chain or decarboxylation .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions .
  • Light Sensitivity: Expose to UV/visible light (300–800 nm) and track photodegradation products using HPLC-PDA .
    Key Consideration: Include control samples with stabilizers (e.g., antioxidants) to mitigate oxidative degradation .

Advanced Question: How can researchers evaluate the bioactivity of 5-amino-2-(octyloxy)benzoic acid in cellular models?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., cyclooxygenase, histone deacetylases) using fluorometric or colorimetric substrates .
    • Cell Viability: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Mechanistic Studies: Perform Western blotting or qPCR to evaluate downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
    Data Interpretation: Compare IC₅₀ values with structurally similar benzoic acid derivatives to establish structure-activity relationships (SAR) .

Advanced Question: What analytical challenges arise in quantifying trace impurities or degradation products?

Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS with a Q-TOF detector to identify low-abundance species (e.g., deaminated or oxidized byproducts) .
  • Method Validation: Establish limits of detection (LOD) and quantification (LOQ) via serial dilution. Ensure linearity (R² > 0.99) across expected concentration ranges .
    Mitigation Strategy: Employ orthogonal techniques like GC-MS for volatile impurities or capillary electrophoresis for charged species .

Basic Question: What safety precautions are essential when handling 5-amino-2-(octyloxy)benzoic acid?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in airtight containers at 4°C, protected from light and moisture .

Advanced Question: How can researchers address contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening: Use the shake-flask method in solvents like water, ethanol, DMSO, and hexane. Quantify saturation concentrations via UV-Vis spectroscopy .
  • Computational Modeling: Predict solubility parameters using Hansen solubility spheres or COSMO-RS simulations .
    Practical Tip: For poor aqueous solubility, consider salt formation (e.g., sodium or hydrochloride salts) or nanoformulation .

Advanced Question: What strategies resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity .
  • Reproducibility Checks: Replicate experiments under standardized conditions (e.g., controlled humidity, passage number of cell lines) .
  • Analytical Harmonization: Cross-validate results using shared reference standards and inter-laboratory comparisons .

Basic Question: What are the key regulatory considerations for disposing of 5-amino-2-(octyloxy)benzoic acid?

Methodological Answer:

  • Waste Classification: Classify as hazardous due to potential ecotoxicity (e.g., LC₅₀ in aquatic organisms) .
  • Disposal Protocol: Follow local regulations (e.g., EPA guidelines) for incineration or chemical neutralization .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., HDACs). Validate with mutagenesis studies .
  • Pharmacophore Modeling: Identify critical functional groups (e.g., amino and carboxylic acid moieties) for target engagement .
  • ADME Prediction: Apply tools like SwissADME to estimate permeability, metabolic stability, and drug-likeness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.